N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide
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Overview
Description
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a dichlorophenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 2,4-dichlorophenoxyacetic acid.
Formation of Intermediate: The 2,4-dichlorophenoxyacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3-amino-4-chlorophenol in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives with reduced chlorine content.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with an acetamide backbone.
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)butanamide: Similar structure but with a butanamide backbone.
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)benzamide: Similar structure but with a benzamide backbone.
Uniqueness
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide is unique due to its specific combination of functional groups and the propanamide backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-8(22-14-5-2-9(16)6-12(14)18)15(21)20-10-3-4-11(17)13(19)7-10/h2-8H,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCWCISHOSSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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